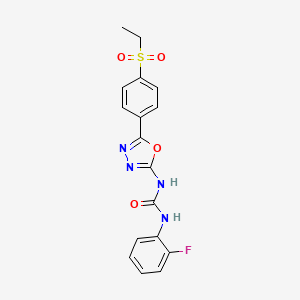
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea represents a novel class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 319.36 g/mol
- CAS Number : Not available
The structure consists of an oxadiazole ring linked to an ethylsulfonyl phenyl group and a fluorophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels.
- It has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24), with IC50 values indicating potent activity.
-
Case Study Findings :
- A study reported that a related oxadiazole derivative demonstrated significant antiproliferative activity against T24 cells with an IC50 value of 4.58 ± 0.24 μM after 48 hours of treatment .
- The compound's selectivity index was favorable, showing low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), suggesting a promising therapeutic window .
Urease Inhibition
The structural similarity to known urease inhibitors suggests potential activity in this area:
- Compounds in this class have shown effective urease inhibition, which is relevant for conditions such as gastric ulcers and certain types of cancer. For instance, derivatives with similar functional groups have been reported to exhibit IC50 values ranging from 16 to 21 μM against urease .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely linked to their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Ethylsulfonyl Group | Enhances solubility and activity |
| Fluorophenyl Moiety | Increases binding affinity |
| Oxadiazole Ring | Essential for biological activity |
This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Properties
IUPAC Name |
1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-2-27(24,25)12-9-7-11(8-10-12)15-21-22-17(26-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUYFOQJPGALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














